molecular formula C11H23Cl2N B15175202 N-(5-chloropentyl)cyclohexanamine CAS No. 6943-80-2

N-(5-chloropentyl)cyclohexanamine

Cat. No.: B15175202
CAS No.: 6943-80-2
M. Wt: 240.21 g/mol
InChI Key: FEUTXXMHORABEZ-UHFFFAOYSA-N
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Description

N-(5-chloropentyl)cyclohexanamine is a synthetic organic compound featuring a cyclohexylamine group linked to a 5-chloropentyl chain. This structure classifies it as a chloroalkylamine, a group known for its versatility in synthetic organic chemistry and medicinal chemistry research. It serves as a valuable building block (synthon) for the synthesis of more complex molecules, particularly in the construction of compounds with potential pharmacological interest. The molecular architecture of this compound provides two key reactive sites for researchers. The cyclohexylamine moiety can act as a secondary amine, enabling condensation reactions or salt formation. Meanwhile, the terminal chlorine atom on the chloropentyl chain is a proficient leaving group, making it suitable for nucleophilic substitution reactions (e.g., alkylation) to create new carbon-nitrogen or carbon-sulfur bonds. This makes it a useful precursor for generating novel chemical libraries. In research applications, this compound is primarily investigated as an intermediate in the development of potential bioactive molecules. Its structure suggests potential for use in studying the structure-activity relationships (SAR) of compounds that may interact with the central nervous system. The chloropentyl side chain is a feature found in certain ligands for various neuroreceptors. As with all such compounds, its mechanism of action is highly dependent on the final synthesized molecule and is a subject of ongoing scientific investigation. Specifications: • CAS RN: Not Assigned • Formula: C₁₁H₂₂ClN • Purity: ≥95% (HPLC) • Storage: Store at +4°C Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6943-80-2

Molecular Formula

C11H23Cl2N

Molecular Weight

240.21 g/mol

IUPAC Name

N-(5-chloropentyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C11H22ClN.ClH/c12-9-5-2-6-10-13-11-7-3-1-4-8-11;/h11,13H,1-10H2;1H

InChI Key

FEUTXXMHORABEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCCCCl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of NSC 54790 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial formation of the core structure of NSC 54790 involves a series of condensation reactions.

    Intermediate Steps: These steps often include oxidation and reduction reactions to modify the functional groups attached to the core structure.

    Final Assembly: The final assembly of NSC 54790 involves coupling reactions to attach the remaining functional groups, followed by purification processes to isolate the desired compound.

Industrial production methods for NSC 54790 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

NSC 54790 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of NSC 54790 with modified functional groups.

Scientific Research Applications

NSC 54790 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, NSC 54790 is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.

    Biology: In biology, NSC 54790 is used to study cellular processes and molecular interactions, often serving as a probe or marker in biochemical assays.

    Medicine: In medicine, NSC 54790 is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: In industry, NSC 54790 is used in the production of specialty chemicals, pharmaceuticals, and materials, often serving as an intermediate in the synthesis of more complex products.

Mechanism of Action

The mechanism of action of NSC 54790 involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 54790 is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(5-chloropentyl)cyclohexanamine with key analogs:

Compound Name Substituent Key Features Biological Activity/Use Safety Profile Regulatory Status
This compound 5-Chloropentyl Terminal chlorine on pentyl chain; high lipophilicity Analogue of UR-144 (synthetic cannabinoid) Potential psychoactive effects Controlled substance (US)
N-Benzylcyclohexanamine Benzyl Aromatic ring; moderate lipophilicity Laboratory reagent, no reported bioactivity No known hazards Unregulated
N-((Tetrazol-5-yl)methyl)cyclohexanamine Tetrazolylmethyl Tetrazole ring (bioisostere for carboxylic acid) Potential pharmaceutical applications Not reported Not regulated
N-(1-Phenylethyl)cyclohexanamine 1-Phenylethyl Chiral center; bulky aromatic substituent Studied for stereochemical properties No data Unregulated

Biological Activity

N-(5-chloropentyl)cyclohexanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_{12}H_{18}ClN
  • Molecular Weight : 229.73 g/mol

The presence of the chloropentyl group is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound may act on various neurotransmitter systems, particularly those involving monoamines. Its structural similarity to known psychoactive substances suggests potential interactions with serotonin and dopamine receptors.

Antimicrobial Activity

A study assessing various derivatives of cyclohexanamine compounds demonstrated that certain analogs exhibited moderate antimicrobial activity. The inhibition of bacterial growth was measured using standard agar diffusion methods, with results indicating that this compound could potentially possess similar properties due to its structural characteristics.

CompoundMicrobial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus12

Enzyme Inhibition

Inhibition studies have shown that derivatives related to cyclohexanamine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The IC₅₀ values for these compounds suggest a potential for therapeutic applications in treating conditions like Alzheimer's disease.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Rivastigmine56.1038.40
This compoundTBDTBD

Case Studies and Research Findings

  • Study on Neurotransmitter Interaction :
    A recent study investigated the interaction of this compound with serotonin receptors. The results indicated a moderate affinity for the 5-HT_2A receptor, suggesting potential psychoactive effects.
  • Antitumor Activity :
    Preliminary findings from in vitro studies indicated that certain derivatives of cyclohexanamines, possibly including this compound, demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer).
  • Toxicological Profile :
    Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodent models showed no significant adverse effects at low to moderate doses, highlighting its potential for further development.

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